Ethyl 5-(2-aminopyridin-4-yl)-4-(3-methylphenyl)-1,3-thiazole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(2-aminopyridin-4-yl)-4-(3-methylphenyl)-1,3-thiazole-2-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes a thiazole ring, a pyridine ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(2-aminopyridin-4-yl)-4-(3-methylphenyl)-1,3-thiazole-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the thiazole intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2-aminopyridin-4-yl)-4-(3-methylphenyl)-1,3-thiazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 5-(2-aminopyridin-4-yl)-4-(3-methylphenyl)-1,3-thiazole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: The compound is explored for its use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Ethyl 5-(2-aminopyridin-4-yl)-4-(3-methylphenyl)-1,3-thiazole-2-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity. The specific pathways involved depend on the nature of the target and the context of the study.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-(2-aminopyridin-4-yl)-4-phenyl-1,3-thiazole-2-carboxylate: Similar structure but lacks the methyl group on the phenyl ring.
Ethyl 5-(2-aminopyridin-4-yl)-4-(4-methylphenyl)-1,3-thiazole-2-carboxylate: Similar structure with the methyl group on the para position of the phenyl ring.
Uniqueness
Ethyl 5-(2-aminopyridin-4-yl)-4-(3-methylphenyl)-1,3-thiazole-2-carboxylate is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in various applications.
Properties
CAS No. |
365428-81-5 |
---|---|
Molecular Formula |
C18H17N3O2S |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
ethyl 5-(2-aminopyridin-4-yl)-4-(3-methylphenyl)-1,3-thiazole-2-carboxylate |
InChI |
InChI=1S/C18H17N3O2S/c1-3-23-18(22)17-21-15(12-6-4-5-11(2)9-12)16(24-17)13-7-8-20-14(19)10-13/h4-10H,3H2,1-2H3,(H2,19,20) |
InChI Key |
QZYRDYCFYTYNGR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=C(S1)C2=CC(=NC=C2)N)C3=CC=CC(=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.